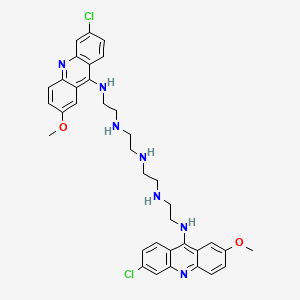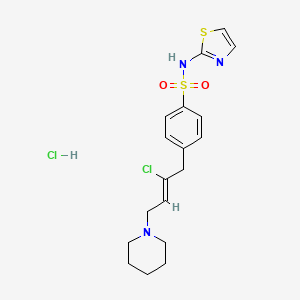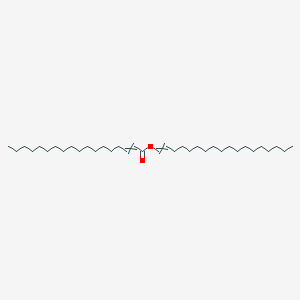
Octadec-1-EN-1-YL octadec-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadec-1-EN-1-YL octadec-2-enoate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are typically derived from an acid (usually carboxylic acid) and an alcohol. This compound is characterized by its long carbon chain, which makes it hydrophobic and useful in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octadec-1-EN-1-YL octadec-2-enoate typically involves the esterification reaction between octadec-1-en-1-ol and octadec-2-enoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle large volumes of reactants. The use of a continuous flow reactor also helps in maintaining consistent product quality and reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Octadec-1-EN-1-YL octadec-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acid or base catalysts can facilitate substitution reactions.
Major Products Formed
Oxidation: Octadec-2-enoic acid.
Reduction: Octadec-1-en-1-ol.
Substitution: Various substituted esters depending on the substituent introduced.
Applications De Recherche Scientifique
Octadec-1-EN-1-YL octadec-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential role in biological membranes due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of lubricants, surfactants, and plasticizers.
Mécanisme D'action
The mechanism of action of Octadec-1-EN-1-YL octadec-2-enoate involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers due to its hydrophobic nature, affecting membrane fluidity and permeability. In chemical reactions, the ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadec-1-ene: A similar compound with a single double bond in the carbon chain.
Octadec-2-enoic acid: The acid counterpart of the ester.
Octadec-1-en-1-ol: The alcohol counterpart of the ester.
Uniqueness
Octadec-1-EN-1-YL octadec-2-enoate is unique due to its dual functionality as both an ester and an unsaturated compound. This dual functionality allows it to participate in a wider range of chemical reactions compared to its saturated counterparts.
Propriétés
Numéro CAS |
77045-70-6 |
|---|---|
Formule moléculaire |
C36H68O2 |
Poids moléculaire |
532.9 g/mol |
Nom IUPAC |
octadec-1-enyl octadec-2-enoate |
InChI |
InChI=1S/C36H68O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-35H,3-31H2,1-2H3 |
Clé InChI |
VTPDOTGLYQPQPA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC=COC(=O)C=CCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,7-Dioxaspiro[5.5]undec-2-ene](/img/structure/B14437003.png)

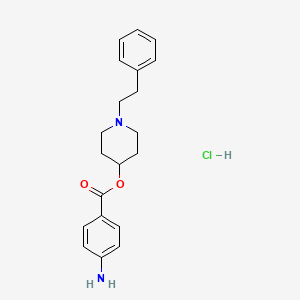
![N-(8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)acetamide](/img/structure/B14437025.png)
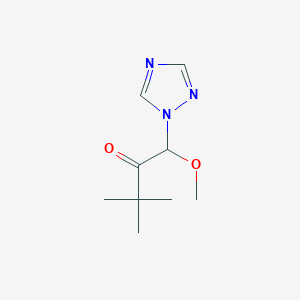
![[(4-tert-Butyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14437030.png)
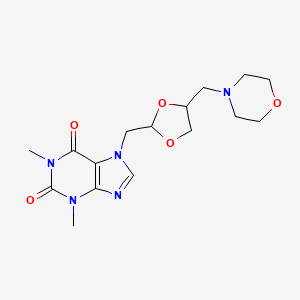
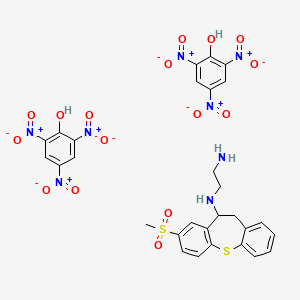
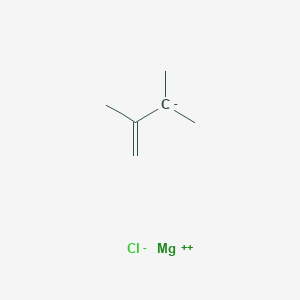
![Bicyclo[4.2.0]octa-1,3,5-triene, 7-iodo-](/img/structure/B14437043.png)

